REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[Br-].[CH:10]1([Zn+])[CH2:13][CH2:12][CH2:11]1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.ClCCl>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([CH:10]2[CH2:13][CH2:12][CH2:11]2)=[CH:7][N:6]=1 |f:1.2,3.4.5.6.7|
|
Name
|
|
Quantity
|
816 mg
|
Type
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reactant
|
Smiles
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BrC=1C=NC(=NC1)Cl
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Name
|
cyclobutylzinc(II) bromide
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Quantity
|
8.44 mL
|
Type
|
reactant
|
Smiles
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[Br-].C1(CCC1)[Zn+]
|
Name
|
|
Quantity
|
172 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Name
|
|
Quantity
|
3 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched at 2 hours with 20 mL of saturated aqueous NH4Cl and 50 mL EtOAc
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Duration
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2 h
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Type
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WASH
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Details
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The organic layer was washed with 20 mL each of saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
NaCl, dried with MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 0.88 g of yellow oil
|
Type
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ADDITION
|
Details
|
containing some solids
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (5-10% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=N1)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.5 mmol | |
AMOUNT: MASS | 253 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |